molecular formula C9H12O4 B13992084 Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 67498-38-8

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B13992084
CAS No.: 67498-38-8
M. Wt: 184.19 g/mol
InChI Key: UPSCNRAMJCKATF-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C₉H₁₂O₄. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from zinc and 1-aryl-2-bromo-2-phenylethanones . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include zinc enolates, bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with zinc enolates can yield ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammation and cell proliferation . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester functional group and the resulting reactivity, making it valuable for various synthetic and research applications.

Properties

CAS No.

67498-38-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-4-12-7(10)6-5-9(2,3)13-8(6)11/h5H,4H2,1-3H3

InChI Key

UPSCNRAMJCKATF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(OC1=O)(C)C

Origin of Product

United States

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